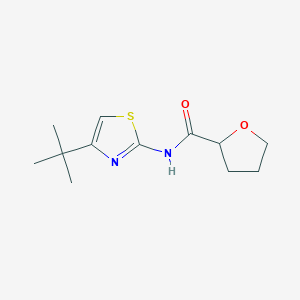
N-(4-tert-butyl-1,3-thiazol-2-yl)tetrahydro-2-furancarboxamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to N-(4-tert-butyl-1,3-thiazol-2-yl)tetrahydro-2-furancarboxamide involves multi-step chemical reactions, starting from basic organic substrates to more complex heterocyclic structures. A common method includes coupling reactions, treatment with sulfur-containing reagents, and oxidation processes to build the thiazole and furancarboxamide components. For example, Aleksandrov and El’chaninov (2017) synthesized related compounds by coupling naphthalen-1-amine with furan-2-carbonyl chloride followed by treatment with P2S5 and oxidation to obtain thiazoloquinoline derivatives, indicating the versatility of synthetic approaches for such compounds (Aleksandrov & El’chaninov, 2017).
Molecular Structure Analysis
The molecular and electronic structures of related compounds have been extensively studied through experimental techniques like X-ray diffraction (XRD) and theoretical methods such as density functional theory (DFT). These analyses reveal the conformation, bonding interactions, and electronic distributions within the molecules. Çakmak et al. (2022) investigated a thiazole-based heterocyclic amide through XRD and DFT, highlighting the importance of noncovalent interactions and molecular electrostatic potential in determining the properties of these compounds (Çakmak et al., 2022).
Chemical Reactions and Properties
Compounds like this compound undergo various chemical reactions, including electrophilic substitution, nucleophilic substitution, and redox reactions, which are crucial for modifying their chemical structures and properties. The reactivity towards different reagents and conditions can lead to a wide range of derivatives with distinct properties. For instance, the study by Remizov et al. (2019) on the reactivity of ethyl 5-methyl-4-(1,2,3-thiadiazol-4-yl)furan-2-carboxylate with bases highlights the potential for generating diverse functionalized products (Remizov et al., 2019).
Direcciones Futuras
Thiazole derivatives, including “N-(4-tert-butyl-1,3-thiazol-2-yl)tetrahydro-2-furancarboxamide”, have a wide range of biological activities, making them promising candidates for the development of new therapeutic agents . Future research could focus on synthesizing compounds with different substituents on the thiazole ring and evaluating their biological activities .
Propiedades
IUPAC Name |
N-(4-tert-butyl-1,3-thiazol-2-yl)oxolane-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2S/c1-12(2,3)9-7-17-11(13-9)14-10(15)8-5-4-6-16-8/h7-8H,4-6H2,1-3H3,(H,13,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUVBXWLTPFLBIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CSC(=N1)NC(=O)C2CCCO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



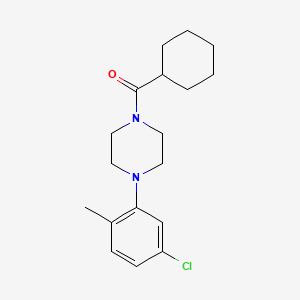
![3-ethoxy-N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}benzamide](/img/structure/B4431838.png)
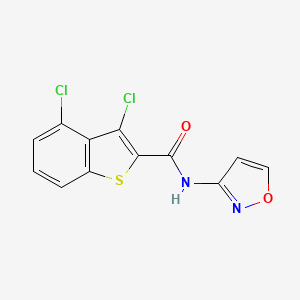
![1-phenyl-4-[(5-propyl-3-thienyl)carbonyl]piperazine](/img/structure/B4431840.png)

![2-phenoxy-N-[4-(1-piperidinylcarbonyl)phenyl]propanamide](/img/structure/B4431853.png)
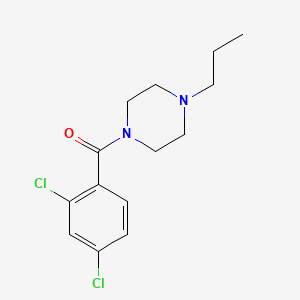
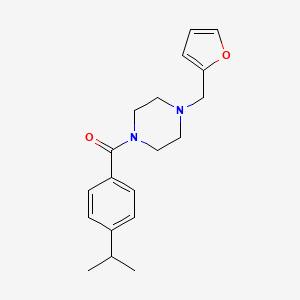
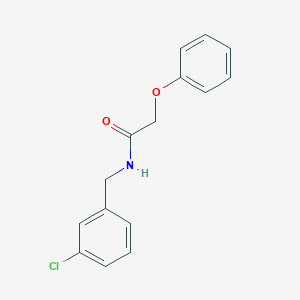



![N-[1-(2,4-dimethylphenyl)ethyl]-5-methyl-2-thiophenecarboxamide](/img/structure/B4431903.png)
![N-[4-(1-piperidinylcarbonyl)phenyl]-1-adamantanecarboxamide](/img/structure/B4431908.png)